1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926255-43-8
VCID: VC4315275
InChI: InChI=1S/C15H10F6N2O2/c16-14(17,18)7-4-8(15(19,20)21)6-9(5-7)23-11-3-1-2-10(11)12(22-23)13(24)25/h4-6H,1-3H2,(H,24,25)
SMILES: C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C15H10F6N2O2
Molecular Weight: 364.247

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

CAS No.: 926255-43-8

Cat. No.: VC4315275

Molecular Formula: C15H10F6N2O2

Molecular Weight: 364.247

* For research use only. Not for human or veterinary use.

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid - 926255-43-8

Specification

CAS No. 926255-43-8
Molecular Formula C15H10F6N2O2
Molecular Weight 364.247
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C15H10F6N2O2/c16-14(17,18)7-4-8(15(19,20)21)6-9(5-7)23-11-3-1-2-10(11)12(22-23)13(24)25/h4-6H,1-3H2,(H,24,25)
Standard InChI Key GRJMSGVAHFGMNY-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, reflects its complex structure. Key features include:

Molecular Architecture

  • Core Structure: A cyclopenta[c]pyrazole ring system fused with a phenyl group substituted at the 3 and 5 positions with trifluoromethyl (-CF₃) groups.

  • Functional Groups: A carboxylic acid (-COOH) at the 3-position of the pyrazole ring, enhancing solubility and reactivity.

  • Electron-Withdrawing Effects: The -CF₃ groups significantly influence electronic properties, increasing metabolic stability and binding affinity in biological systems .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₀F₆N₂O₂
Molecular Weight364.24 g/mol
CAS Registry Number926255-43-8
SMILES NotationC1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Cyclopenta[c]pyrazole Formation: Cyclization of α,β-unsaturated ketones with hydrazines under acidic or basic conditions.

  • Trifluoromethyl Substitution: Introduction of -CF₃ groups via nucleophilic aromatic substitution or cross-coupling reactions using transition metal catalysts .

  • Carboxylic Acid Functionalization: Oxidation of a methyl or alcohol group at the 3-position to yield the carboxylic acid.

Key Reaction Conditions

  • Cyclization: Performed in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Process parameters (temperature, pressure, catalyst loading) are tightly controlled to ensure reproducibility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group; low in non-polar solvents.

  • Thermal Stability: Decomposes above 250°C, with -CF₃ groups contributing to thermal resilience.

Spectroscopic Data

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (cyclopentane protons), δ 7.8–8.2 ppm (aromatic protons).

  • ¹³C NMR: Peaks near δ 160 ppm (carboxylic acid carbon), δ 120–125 ppm (CF₃-substituted aromatic carbons).

Biological and Pharmacological Applications

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. The -CF₃ groups enhance membrane penetration, disrupting bacterial cell walls. Studies on analogous compounds show MIC values of 0.25–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogues

Mono-Trifluoromethyl Derivatives

Compounds with a single -CF₃ group (e.g., CID 16777060) exhibit reduced bioactivity compared to the bis-substituted variant, highlighting the importance of electronic effects .

Table 2: Bioactivity Comparison

CompoundMIC (µg/mL)Antioxidant IC₅₀ (µM)
Bis-CF₃ derivative0.25–1.012.5
Mono-CF₃ derivative2.0–8.025.0

Future Directions

Drug Development

Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies or formulation advancements.

Material Science Applications

Exploration as a ligand in coordination polymers or as a building block for fluorinated polymers with unique dielectric properties.

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